molecular formula C10H8N6 B2700950 (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile CAS No. 1020252-60-1

(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B2700950
CAS No.: 1020252-60-1
M. Wt: 212.21 g/mol
InChI Key: SOXCTISAYHQOEE-UHFFFAOYSA-N
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Description

(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C10H8N6 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : A study by Sanna et al. (2002) explored the synthesis and antimicrobial activity of substituted prop-2-enenitriles. Although it does not specifically mention (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, it provides insights into the antimicrobial potential of structurally related compounds (Sanna et al., 2002).

Photochemical Properties

  • E/Z Photoisomerization : Chiacchio et al. (1988) investigated the photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, which are closely related to the compound of interest. Their findings on the mechanism of photoisomerization could be relevant to understanding the photochemical behavior of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile (Chiacchio et al., 1988).

Photophysical and Spectroscopic Studies

  • Chalcone-Analogue Dyes : Research by Rurack et al. (2000) on substituted chalcones, which are chemically related to (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, discussed their photophysical properties. This could provide a basis for understanding the spectroscopic behavior of the compound (Rurack et al., 2000).

Applications in Material Science

  • Electroactive Materials : A study by Gu et al. (2015) on oligoaniline-containing electroactive materials showcases the potential use of aniline derivatives in creating materials with enhanced electroactive properties. This could be relevant to the applications of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile in material sciences (Gu et al., 2015).

Catalytic Applications

  • Ruthenium(II) Complexes in Catalysis : Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for catalytic applications. The research on aniline derivatives as part of these complexes could provide insights into the catalytic potential of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile (Donthireddy et al., 2020).

DNA Binding and Antioxidant Activities

  • Silver(I) Complexes with Aniline Derivatives : Research by Wu et al. (2014) on silver(I) complexes with bis(benzimidazolyl)aniline derivatives provided insights into DNA-binding properties and antioxidant activities. This could be extrapolated to understand similar properties of (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile (Wu et al., 2014).

Luminescent Materials

  • Ruthenium Polypyridyl Complexes : A study by Stagni et al. (2006) on ruthenium polypyridyl complexes with aryltetrazolate ligands, closely related to the tetrazolyl group in the compound of interest, might shed light on its potential in creating luminescent materials (Stagni et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile involves the reaction of aniline with 2H-tetrazol-5-ylacetonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "Aniline", "2H-tetrazol-5-ylacetonitrile", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve aniline in a suitable solvent (e.g. ethanol) and add the base to the solution.", "Step 2: Add 2H-tetrazol-5-ylacetonitrile to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

1020252-60-1

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C10H8N6/c11-6-8(10-13-15-16-14-10)7-12-9-4-2-1-3-5-9/h1-5,7,12H,(H,13,14,15,16)

InChI Key

SOXCTISAYHQOEE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2

solubility

not available

Origin of Product

United States

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